molecular formula C19H13N3O2 B13772489 2-Amino-4,6-diphenyl-3-nitrobenzonitrile CAS No. 945677-56-5

2-Amino-4,6-diphenyl-3-nitrobenzonitrile

Cat. No.: B13772489
CAS No.: 945677-56-5
M. Wt: 315.3 g/mol
InChI Key: LQBWDAACYWWSFS-UHFFFAOYSA-N
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Description

2-Amino-4,6-diphenyl-3-nitrobenzonitrile is an organic compound with a complex structure, characterized by the presence of amino, nitro, and nitrile functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of 2-Amino-4,6-diphenylbenzonitrile, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-diphenyl-3-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Conversion to 2-Amino-4,6-diphenylbenzonitrile.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-4,6-diphenyl-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro and nitrile groups can participate in electron transfer reactions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-diphenylbenzonitrile
  • 2-Amino-4,6-diphenyl-3-nitrobenzamide
  • 2-Amino-4,6-diphenyl-3-nitrobenzaldehyde

Uniqueness

2-Amino-4,6-diphenyl-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and interaction properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

945677-56-5

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

2-amino-3-nitro-4,6-diphenylbenzonitrile

InChI

InChI=1S/C19H13N3O2/c20-12-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)19(18(17)21)22(23)24/h1-11H,21H2

InChI Key

LQBWDAACYWWSFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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